3-(2-Hydroxyphenyl)quinazolin-4(3H)-one

Antibacterial MRSA Atropisomerism

3-(2-Hydroxyphenyl)quinazolin-4(3H)-one (CAS 3977-51-3) is a synthetic quinazolinone derivative bearing a 2-hydroxyphenyl substituent at the N3 position of the quinazolin-4(3H)-one core. With a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol, it features a planar quinazolinone ring system confirmed by X-ray crystallography of its close analogs (dihedral angle ~1.73° between the pyrimidinone ring and the fused benzene ring).

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 3977-51-3
Cat. No. B11868575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyphenyl)quinazolin-4(3H)-one
CAS3977-51-3
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3O
InChIInChI=1S/C14H10N2O2/c17-13-8-4-3-7-12(13)16-9-15-11-6-2-1-5-10(11)14(16)18/h1-9,17H
InChIKeyKYRMDYHFFNNERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyphenyl)quinazolin-4(3H)-one (CAS 3977-51-3) Procurement Guide: Core Structure, Properties, and Research Positioning


3-(2-Hydroxyphenyl)quinazolin-4(3H)-one (CAS 3977-51-3) is a synthetic quinazolinone derivative bearing a 2-hydroxyphenyl substituent at the N3 position of the quinazolin-4(3H)-one core [1]. With a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol, it features a planar quinazolinone ring system confirmed by X-ray crystallography of its close analogs (dihedral angle ~1.73° between the pyrimidinone ring and the fused benzene ring) [2]. The compound exhibits C–N atropisomerism due to restricted rotation around the N3–phenyl bond, a stereochemical feature that gives rise to two isolable atropisomers with markedly different biological activities — a property absent in non-ortho-substituted N3-phenyl analogs [3]. As a research-grade compound (typical purity ≥95%), it serves as both a lead scaffold and a key intermediate in medicinal chemistry, particularly for antibacterial programs targeting drug-resistant Gram-positive pathogens [4].

Why 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one Cannot Be Simply Replaced by Other Quinazolinone Analogs


Generic substitution within the quinazolin-4(3H)-one class is unreliable because the position and nature of the phenyl substituent dictate both the compound's conformational dynamics and its resulting biological activity. In the 2-phenylquinazolin-4(3H)-one series, the phenyl ring is attached at C2 via a configurationally stable bond, and antibacterial activity requires additional substitution on the 2-phenyl ring; the parent scaffold itself lacks intrinsic anti-MRSA activity [1]. For 3-phenylquinazolin-4(3H)-one analogs without an ortho-hydroxyl group, the N3–phenyl bond rotates freely, and no atropisomerism is observed — eliminating the stereochemistry-dependent potency modulation that characterizes 3-(2-hydroxyphenyl)quinazolin-4(3H)-one [2]. Conversely, in 2-(2-hydroxyphenyl)quinazolin-4(3H)-one (CAS 1026-04-6), the hydroxyphenyl group is located at the C2 position, which engages the scaffold in excited-state intramolecular proton transfer (ESIPT) photophysics that are mechanistically distinct from the atropisomerism-driven pharmacology of the N3-substituted analog [3]. Even within the N3-(2-hydroxyphenyl) subseries, the specific atropisomeric configuration — (P) vs. (M) — yields a 16-fold difference in anti-MRSA potency, meaning that a racemic mixture or the wrong enantiomer will not replicate the activity of the resolved (P)-atropisomer [2]. These fundamental structural and stereochemical distinctions make generic replacement scientifically unsound.

3-(2-Hydroxyphenyl)quinazolin-4(3H)-one: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Atropisomer-Dependent Anti-MRSA Potency: (P)- vs. (M)-Enantiomer Comparison

3-(2-Hydroxyphenyl)quinazolin-4(3H)-one exists as two atropisomers — (P) and (M) — with dramatically different anti-MRSA activities. The (P)-atropisomer is 16-fold more potent than the (M)-atropisomer, a difference that is entirely attributable to the stereochemical configuration of the N3–phenyl bond and cannot be replicated by non-atropisomeric 3-phenylquinazolin-4(3H)-one analogs, which lack restricted rotation and thus show no configurational stability [1].

Antibacterial MRSA Atropisomerism

Conformational Stability vs. 3-Phenylquinazolin-4(3H)-one: Restricted Rotation Enables Atropisomer Isolation

The ortho-hydroxyl group on the N3-phenyl ring of 3-(2-hydroxyphenyl)quinazolin-4(3H)-one introduces sufficient steric hindrance to restrict rotation about the N3–C1' bond, generating two configurationally stable atropisomers that can be isolated and separately tested. In contrast, 3-phenylquinazolin-4(3H)-one (CAS 16347-60-7), which lacks any ortho substitution, exhibits free rotation about the same bond and consequently exists as a single, non-resolvable conformational species [1]. The atropisomerism was confirmed by diastereomer formation with (S)-lactoyl chiral pool, and rotational stability was shown to be solvent-dependent, with higher stability in alcohol and DMSO [1].

Stereochemistry Conformational analysis Drug design

Regioisomeric Differentiation: N3-(2-Hydroxyphenyl) vs. C2-(2-Hydroxyphenyl) Quinazolinones

The position of the 2-hydroxyphenyl substituent on the quinazolinone core dictates the dominant photophysical mechanism. 2-(2-Hydroxyphenyl)quinazolin-4(3H)-one (CAS 1026-04-6) and its derivatives undergo excited-state intramolecular proton transfer (ESIPT) between the C2–phenol OH and the N1 nitrogen of the quinazolinone ring, producing large Stokes shifts and aggregation-induced emission (AIE) properties useful for fluorescence applications [1]. In contrast, 3-(2-hydroxyphenyl)quinazolin-4(3H)-one has the hydroxyl group positioned at N3, where intramolecular hydrogen bonding occurs between the phenol OH and the C4 carbonyl oxygen — a distinct interaction that stabilizes the atropisomeric axis rather than enabling ESIPT [2]. This regioisomeric switch redirects the compound's utility from optical materials (C2-substituted) toward stereochemistry-dependent pharmacology (N3-substituted).

Regioisomerism Photophysics Fluorescence

Antibacterial Class Comparison: N3-(2-Hydroxyphenyl) Scaffold vs. 3-Phenylquinazolin-4(3H)-one Derivatives Against MRSA

Within the broader quinazolinone antibacterial class, N3-phenyl-substituted analogs with electron-withdrawing or halogen substituents (e.g., 7-chloro-3-phenylquinazolin-4(3H)-one) have demonstrated MIC values of 38 μg/mL against E. coli and IC50 values of 18.5 μg/mL [1]. However, these 3-phenylquinazolin-4(3H)-one derivatives lack the ortho-hydroxyl group that enables atropisomerism in the target compound. The 3-(2-hydroxyphenyl)quinazolin-4(3H)-one scaffold introduces an additional layer of stereochemical complexity — the (P)-atropisomer is 16-fold more potent against MRSA than the (M)-atropisomer [2], while a related N3-(2-hydroxyphenyl) analog series showed MIC values against MRSA WCUH29 as low as 2.67 μg/mL [3].

Antibacterial MRSA Drug-resistant pathogens

3-(2-Hydroxyphenyl)quinazolin-4(3H)-one: High-Impact Research Applications Grounded in Quantitative Differentiation Evidence


Atropisomer-Based Antibacterial Lead Optimization Against Drug-Resistant MRSA

The 16-fold potency differential between (P)- and (M)-atropisomers of 3-(2-hydroxyphenyl)quinazolin-4(3H)-one establishes this compound as a unique scaffold for stereochemistry-driven antibacterial lead optimization [1]. Medicinal chemistry groups developing anti-MRSA agents can use the resolved (P)-atropisomer as a starting point for further SAR exploration — a strategy unavailable to teams working with the 3-phenylquinazolin-4(3H)-one scaffold, which cannot be resolved into stable atropisomers [1]. The demonstrated anti-MRSA activity of N3-(2-hydroxyphenyl) analogs (MIC as low as 2.67 μg/mL against MRSA WCUH29) further supports this compound's utility as a core for developing PBP2a-targeting agents against multidrug-resistant Staphylococcus aureus [2].

Chiral Chromatography and Atropisomer Resolution Method Development

Because 3-(2-hydroxyphenyl)quinazolin-4(3H)-one is one of the few quinazolinone scaffolds with experimentally validated C–N atropisomerism, it serves as an ideal model compound for developing and validating chiral chromatographic methods for atropisomer separation. The optical resolution protocol using (S)-lactoyl chiral auxiliary, as demonstrated by Wang et al., provides a reproducible methodology that analytical chemistry groups can use as a benchmark [1]. The solvent-dependent rotational stability — with higher configurational stability in alcohol and DMSO — also makes this compound valuable for studying solvent effects on atropisomer racemization kinetics, a topic of growing importance in pharmaceutical development [1].

Structure–Activity Relationship (SAR) Studies Exploiting Regioisomeric Selectivity: N3 vs. C2 Substitution

For academic and industrial SAR programs comparing N3- versus C2-substituted quinazolinones, 3-(2-hydroxyphenyl)quinazolin-4(3H)-one provides the N3-(2-hydroxyphenyl) regioisomer that is mechanistically distinct from its C2 counterpart. While 2-(2-hydroxyphenyl)quinazolin-4(3H)-one exhibits ESIPT fluorescence with large Stokes shifts and aggregation-induced emission useful for imaging and optoelectronics [2], the N3-(2-hydroxyphenyl) compound instead displays atropisomerism with stereochemistry-dependent antibacterial activity [1]. This regioisomeric pair enables systematic investigation of how substituent position dictates biological vs. photophysical function — a comparative framework that cannot be achieved with a single isomer alone.

Chemical Biology Probe for Intramolecular Hydrogen Bonding and Conformational Control

The intramolecular hydrogen bond between the ortho-phenol OH and the C4 carbonyl oxygen in 3-(2-hydroxyphenyl)quinazolin-4(3H)-one provides a well-defined model for studying how non-covalent interactions control molecular conformation and, consequently, biological activity [1]. The solvent-dependent competition between intramolecular and intermolecular hydrogen bonding — where alcohol and DMSO solvents stabilize the atropisomeric axis via intermolecular solvation — makes this compound a valuable probe for biophysical chemists investigating hydrogen bond dynamics in drug–target interactions [1]. This property is not present in 3-phenylquinazolin-4(3H)-one, which lacks the ortho-hydroxyl hydrogen bond donor [1].

Quote Request

Request a Quote for 3-(2-Hydroxyphenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.